molecular formula C24H18F2N2O2 B2579942 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477709-66-3

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

Cat. No. B2579942
CAS RN: 477709-66-3
M. Wt: 404.417
InChI Key: IBYVVARXSXCRIE-UHFFFAOYSA-N
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Description

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C24H18F2N2O2 and its molecular weight is 404.417. The purity is usually 95%.
The exact mass of the compound (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of chemicals undergoing investigation for their potential biological activities. For instance, the synthesis and screening of fluorine-substituted pyrazolyl benzoxazoles have shown these compounds to be of interest due to their biological activity. The specific structure allows for varied biological interactions, highlighting the compound's potential utility in medicinal chemistry (Jadhav, Nikumbh, & Karale, 2015).

Antipsychotic Potential

A related compound, identified through its interaction with behavioral tests in animals, displayed an antipsychotic-like profile without interacting with dopamine receptors, a common target for many antipsychotics. This suggests that derivatives of this compound may offer new pathways for antipsychotic drug development, avoiding some of the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antimicrobial Applications

Compounds within this chemical class have been evaluated for their antimicrobial properties against various bacterial and fungal strains. Specific fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles demonstrated promising activities, indicating the potential for these compounds to be developed into new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Antifungal and Anticancer Properties

Further research into pyrazole derivatives has revealed their antifungal and potential anticancer properties, underscoring the versatility of these compounds in therapeutic applications. Their structural diversity allows for the exploration of various biological targets, offering a rich area for new drug development (Lv et al., 2013).

properties

IUPAC Name

(4-fluorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2/c1-16(23-13-14-28(27-23)24(29)18-7-9-19(25)10-8-18)30-20-11-12-21(22(26)15-20)17-5-3-2-4-6-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVVARXSXCRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=CC=C(C=C2)F)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

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